5-(2-Bromoethyl)quinolin-8-ol
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Overview
Description
Preparation Methods
The synthesis of 5-(2-Bromoethyl)quinolin-8-ol typically involves the bromination of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform . The reaction conditions usually involve stirring the mixture at room temperature until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
5-(2-Bromoethyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinolin-8-ol derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Bromoethyl)quinolin-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
5-(2-Bromoethyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5-Chloroquinolin-8-ol: Another derivative with similar applications but different chemical properties due to the presence of a chlorine atom instead of bromine.
7-Bromoquinolin-8-ol: Similar to this compound but with the bromine atom at a different position on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical reactivity and biological activities compared to other quinoline derivatives .
Properties
CAS No. |
94136-01-3 |
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Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(2-bromoethyl)quinolin-8-ol |
InChI |
InChI=1S/C11H10BrNO/c12-6-5-8-3-4-10(14)11-9(8)2-1-7-13-11/h1-4,7,14H,5-6H2 |
InChI Key |
QJLCMWNBAWWWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCBr |
Origin of Product |
United States |
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